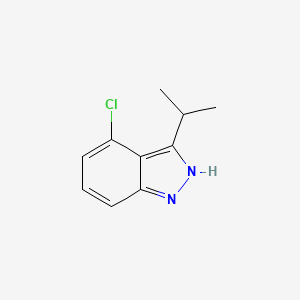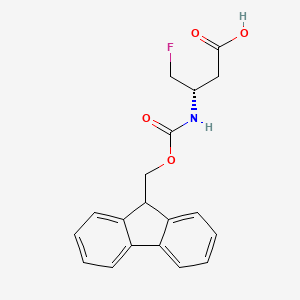
6-Ethylindoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethylindoline hydrochloride is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylindoline hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of microwave irradiation has been shown to accelerate the Fischer indole synthesis, making it more suitable for industrial applications .
化学反応の分析
Types of Reactions: 6-Ethylindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the indoline ring to other structures.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield N-alkylated indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted indoles, which have significant biological and pharmaceutical applications .
科学的研究の応用
6-Ethylindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 6-Ethylindoline hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
Indole: The parent compound of indoline derivatives, widely studied for its biological activities.
Indoline: A reduced form of indole, with similar but distinct chemical properties.
N-alkylindoles: Derivatives with alkyl groups attached to the nitrogen atom, showing varied biological activities.
Uniqueness: 6-Ethylindoline hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 6-position can enhance its binding affinity to certain receptors and enzymes, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
6-ethyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-2-8-3-4-9-5-6-11-10(9)7-8;/h3-4,7,11H,2,5-6H2,1H3;1H |
InChIキー |
JGBSMWLTKUZQFI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(CCN2)C=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


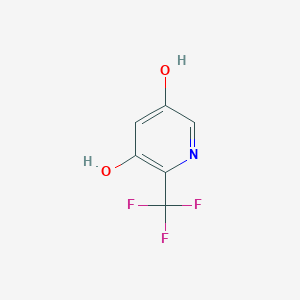
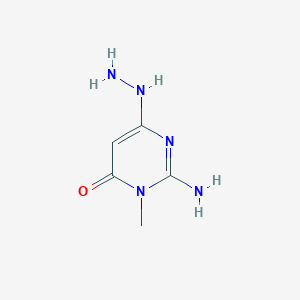
![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
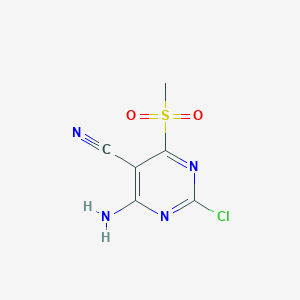
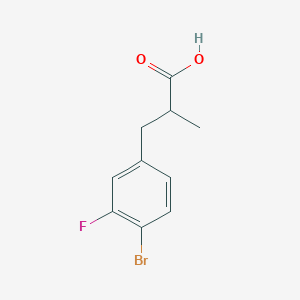
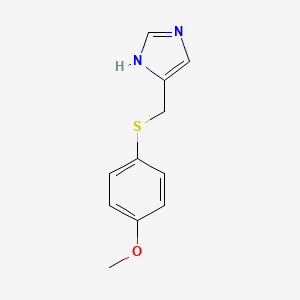
![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
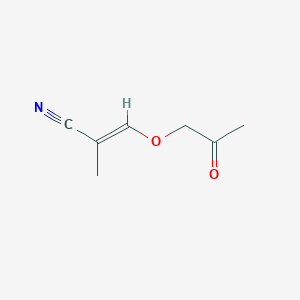
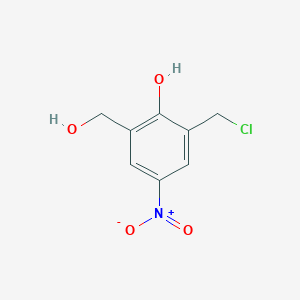

![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
